molecular formula C10H9F6NO B075082 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL CAS No. 1481-11-4

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL

Cat. No. B075082
CAS RN: 1481-11-4
M. Wt: 273.17 g/mol
InChI Key: COUCSXYYYRCQOG-UHFFFAOYSA-N
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Description

“1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL” is a type of organic compound. It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to an alkyl group with a secondary amine and multiple fluorine atoms . The exact 3D structure may be viewed using specific software .


Chemical Reactions Analysis

This compound can act as an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene . It has also been reported to be a promising catalyst or promoter for the Friedel–Crafts reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.1729 and a chemical formula of C11H8F9NO . It is also known to have a refractive index of n20/D 1.415 (lit.) and a density of 1.45 g/mL at 25 °C (lit.) .

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing fumes, mist, spray, vapors, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-(methylamino)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c1-17-7-4-2-6(3-5-7)8(18,9(11,12)13)10(14,15)16/h2-5,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUCSXYYYRCQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355537
Record name 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL

CAS RN

1481-11-4
Record name 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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